Neohesperidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neohesperidin (NHP)

Pharmacological Activities

Neohesperidin has shown to have anti-inflammatory, hepatoprotective, and neuroprotective activities in various in vitro models of diseases . The specific mechanisms contributing to its pharmacological effects need further exploration .

Food Science

Neohesperidin has been used in the preparation of a Neohesperidin–Taro Starch Complex to modulate the physicochemical properties, structure and in vitro digestibility of taro starch . The addition of Neohesperidin increased the viscosity and thickening of taro starch, facilitating shearing and thinning .

Biosynthesis and Pharmacological Activities

Neohesperidin is involved in various biosynthetic pathways and has shown to have various pharmacological properties . The major reactions involved in the metabolism of Neohesperidin are hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . It has been extensively researched for its cardioprotective, gastroprotective, and hepatoprotective activities . The Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB are the predominant signalling pathways modulated by Neohesperidin for ameliorating various diseases both in in vitro and in vivo studies .

Neohesperidin is a flavonoid compound predominantly found in citrus fruits, particularly in the peel and pulp of bitter oranges (Citrus aurantium). It is known for its unique structure, which consists of a glycoside formed from the flavanone hesperidin. Neohesperidin exhibits a variety of biological activities, including antioxidant properties and potential health benefits, making it a subject of interest in both food and pharmaceutical industries. Its chemical formula is C28H32O15, and it has a molecular weight of 624.55 g/mol.

- Hydrogenation: Neohesperidin can be hydrogenated to produce neohesperidin dihydrochalcone, an artificial sweetener that masks bitter flavors. This reaction typically involves the use of catalysts such as potassium hydroxide and hydrogen gas under controlled conditions .

- Esterification: Neohesperidin reacts with oxoacids and carboxylic acids to form esters. This reaction is often facilitated by acid catalysts or enzymes, such as lipases, which can enhance the yield of the esterification process .

- Oxidation: Alcohol groups within neohesperidin can be oxidized to form aldehydes or ketones, depending on the reagents used .

Neohesperidin exhibits a range of biological activities:

- Antioxidant Properties: It has been shown to possess significant antioxidant capabilities, which help in combating oxidative stress and may reduce the risk of chronic diseases .

- Anti-inflammatory Effects: Neohesperidin has demonstrated potential in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines .

- Sweetness Masking: As mentioned earlier, neohesperidin dihydrochalcone is effective in masking bitter tastes in food products, enhancing palatability without adding calories .

The synthesis of neohesperidin and its derivatives can be achieved through several methods:

- Extraction from Citrus Fruits: Neohesperidin is primarily extracted from bitter oranges using methods like solvent extraction or supercritical fluid extraction.

- Hydrogenation: The conversion of neohesperidin to neohesperidin dihydrochalcone involves hydrogenation using catalysts such as palladium or platinum under high pressure .

- Reduction Reactions: Sodium borohydride can be used to reduce neohesperidin to its dihydrochalcone form in methanol or ethanol as solvents under controlled temperatures .

Neohesperidin has various applications across different fields:

- Food Industry: It is widely used as a natural sweetener and flavor enhancer due to its ability to mask bitterness. It is approved as a food additive in several regions, including the European Union (E-959) and by the FDA in the United States .

- Pharmaceuticals: Neohesperidin is utilized as an excipient in drug formulations to improve taste and stability. Its antioxidant properties also make it a candidate for health supplements .

- Cosmetics: Due to its antioxidant properties, neohesperidin is incorporated into cosmetic products aimed at reducing skin aging and improving skin health.

Research on neohesperidin's interactions with other compounds has revealed several interesting findings:

- Synergistic Effects with Other Sweeteners: Neohesperidin enhances the sweetness profile when combined with other artificial sweeteners like aspartame and saccharin, allowing for lower concentrations to achieve desired sweetness levels .

- Metabolic Interactions: Studies have shown that neohesperidin can influence metabolic pathways related to glucose metabolism, potentially offering benefits for managing blood sugar levels .

Several compounds exhibit similarities to neohesperidin but differ in structure and biological activity:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Hesperidin | Flavonoid glycoside | Precursor to neohesperidin; exhibits anti-inflammatory effects. |

| Nobiletin | Flavonoid | Known for neuroprotective effects; more potent antioxidant than neohesperidin. |

| Quercetin | Flavonoid | Strong antioxidant; involved in various health benefits including anti-cancer properties. |

| Rutin | Flavonoid glycoside | Used for its anti-inflammatory and antioxidant properties; similar sweetness masking ability. |

Neohesperidin stands out due to its unique ability to mask bitterness effectively while providing a sweet taste profile that is stable under heat and acidic conditions, unlike many other sweeteners which may degrade or lose effectiveness under similar circumstances .

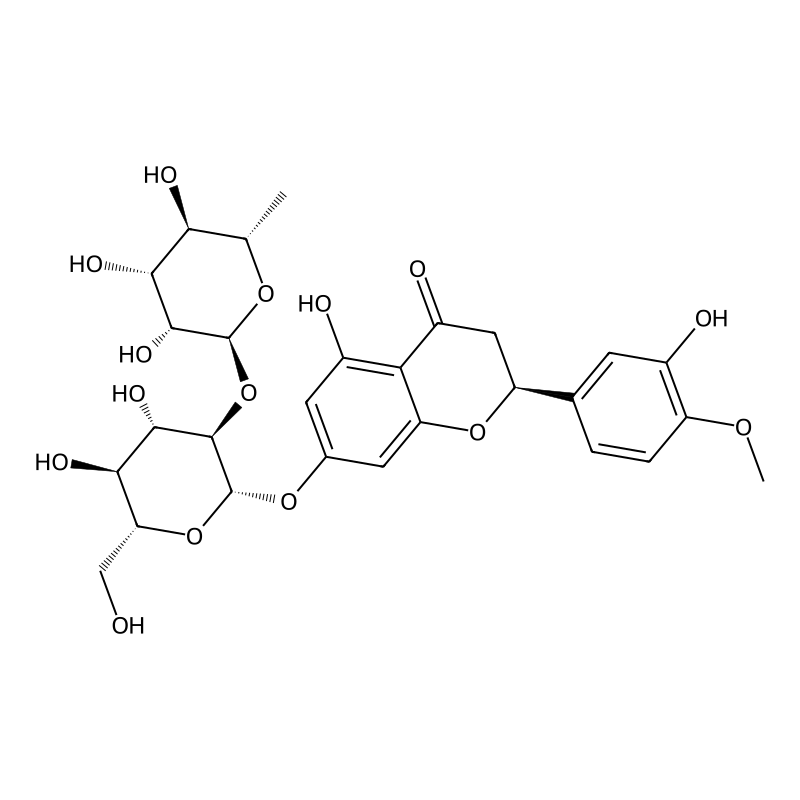

Neohesperidin is a flavanone glycoside with the molecular formula C28H34O15 and a molecular weight of 610.56-610.57 g/mol [1] [2] [3] [4]. The compound is registered under CAS number 13241-33-3 [5] [3] [4]. Structurally, neohesperidin consists of the aglycone hesperetin linked to the disaccharide neohesperidose through a glycosidic bond at the 7-hydroxyl position [5] [6] [7].

The complete IUPAC nomenclature for neohesperidin is (2S)-7-[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyloxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one [2] [4]. The structure contains a total of 11 defined stereocenters [2], with the flavanone moiety exhibiting S-configuration at the C-2 position [8] [6] [7].

The neohesperidose sugar moiety is characterized by an α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose linkage [6] [7], which distinguishes neohesperidin from its structural analog hesperidin, where the sugar component is rutinose with an α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose linkage [9] [10]. This subtle difference in glycosidic linkage position significantly affects the compound's properties and biological activities.

Physicochemical Characteristics

Melting and Boiling Points

Neohesperidin exhibits a melting point range of 237.0-244.0°C, with most sources reporting values between 239-243°C [3] [4] [11]. The decomposition temperature has been precisely determined at 246.4°C under atmospheric pressure (1.011 hPa) [11]. Thermogravimetric analysis reveals that neohesperidin remains thermally stable up to 250°C without significant weight loss, followed by thermal decomposition between 250-450°C [12].

The predicted boiling point of neohesperidin is 933.7±65.0°C [3] [13], though this value represents a theoretical calculation rather than experimental determination due to the compound's thermal decomposition occurring well below this temperature. The compound demonstrates thermal stability within the range of 0-250°C under inert atmospheric conditions [12].

Solubility Parameters

Neohesperidin exhibits poor water solubility, with reported values of 3.98 mg/L at 20°C [3] [13] and 161.81 μg/mL at physiological temperature (37°C) [12] [14]. This limited aqueous solubility represents a significant challenge for pharmaceutical and food applications. The compound shows slight solubility in dimethyl sulfoxide (DMSO) and pyridine [3] [13].

The partition coefficient (LogP) of neohesperidin is -0.69 at 20°C [3] [13], indicating its hydrophilic nature despite the poor water solubility. This apparent contradiction is explained by the compound's strong intermolecular hydrogen bonding and crystalline structure. Studies have demonstrated that inclusion complex formation with hydroxypropyl-β-cyclodextrin can dramatically improve solubility, increasing it from 161.81 μg/mL to 1927.12 μg/mL at 37°C [12].

Stability Under Various Conditions

Neohesperidin demonstrates pH-dependent stability, with optimal stability occurring at pH 4.50 [15]. Under these conditions, the compound exhibits first-order degradation kinetics with an activation energy of 45.8 kJ/mol [15]. The time required for 10% degradation (t90%) at 20°C is 164 days under optimal pH conditions [15].

The compound is sensitive to heat and should be stored under refrigerated conditions (2-8°C) in sealed, dry environments [4] [11]. Neohesperidin shows susceptibility to oxidation and requires protection from light during storage [4] [11]. The vapor pressure at 20°C is effectively zero (0 Pa) [3] [11], indicating minimal volatility under normal storage conditions.

Spectroscopic Properties

UV-Visible Spectroscopy

Neohesperidin exhibits characteristic UV-visible absorption with a maximum wavelength (λmax) at 284 nm [12] [16]. Some sources report the absorption maximum at 283 nm [17], representing minor variations in measurement conditions. This absorption is attributed to the conjugated π-electron system of the flavanone chromophore and provides the basis for quantitative analytical methods.

The UV-visible spectroscopic behavior of neohesperidin remains unchanged upon cyclodextrin complexation, with the absorption intensity increasing proportionally with cyclodextrin concentration while maintaining the same wavelength maximum [12]. This property is utilized in phase solubility studies and complex formation analysis.

FTIR Analysis

Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands that provide structural information about neohesperidin. The hydroxyl groups (-OH) exhibit double peaks at 3510 cm⁻¹ and 3409 cm⁻¹ [12]. The C-H stretching vibration of the cyclomethoxyl group on the B-ring appears at 2923 cm⁻¹, which shifts to 2928 cm⁻¹ upon complex formation [12].

The carbonyl (C=O) stretching vibration of the C-ring appears at 1642 cm⁻¹ [12], while the benzene ring skeleton C=C stretching vibration is observed at 1510 cm⁻¹ [12]. The glycosidic C-O-C stretching vibration appears at 1027 cm⁻¹ [12], providing information about the sugar moiety attachment. These spectroscopic signatures are valuable for structural confirmation and purity assessment.

NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for neohesperidin. Complete ¹H and ¹³C NMR assignments are available from high-resolution studies conducted using a Bruker Avance III 500 MHz spectrometer [18]. Samples are typically prepared at 5 mg concentration in DMSO-d₆ with tetramethylsilane (TMS) as the internal reference [18].

The comprehensive NMR database includes assigned chemical shifts for all carbon and hydrogen atoms in the molecule [18]. Key chemical shift assignments include carbonyl carbon resonances, aromatic carbon signals, and distinctive sugar proton patterns. The ¹H NMR spectrum shows characteristic signals for methyl groups, aromatic protons, and sugar moiety protons that can be used for structural elucidation and purity determination.

Two-dimensional NMR experiments, including ¹H-¹H TOCSY (Total Correlation Spectroscopy), provide connectivity information and aid in complete structural assignment [18]. The NMR data supports the established structure and stereochemistry of neohesperidin.

C-2 Epimers and Stereochemistry

Neohesperidin, like other flavanone glycosides, possesses a chiral center at the C-2 position of the flavanone moiety [8]. The naturally occurring form exhibits the 2S-configuration, while the corresponding 2R-epimer can be present as an impurity or degradation product [8]. High-performance liquid chromatography (HPLC) analysis using polysaccharide-derived chiral stationary phases (CHIRALPAK IB) can effectively separate neohesperidin from its C-2 epimer [8].

Commercial samples of neohesperidin typically contain the 2S-form as the predominant stereoisomer, with relative ratios of approximately 84% 2S-form to 16% 2R-epimer [8]. This epimerization can occur during extraction, purification, or storage processes, particularly under alkaline conditions or elevated temperatures.

The stereochemical configuration at C-2 significantly affects the biological activity and pharmacological properties of neohesperidin. The 2S-configuration is associated with the natural bioactive form, while the 2R-epimer may exhibit different or reduced biological activities. Analytical methods for stereochemical purity assessment are important for quality control in pharmaceutical and food applications.

Structural Relationship to Other Flavonoids

Comparison with Hesperidin

Neohesperidin and hesperidin are structural analogs that share the same aglycone (hesperetin) and molecular formula (C28H34O15) [1] [9], but differ significantly in their sugar moieties [6] [7] [9] [10]. The key structural difference lies in the rhamnose attachment to glucose: neohesperidin contains neohesperidose with an α-L-rhamnopyranosyl-(1→2)-β-D-glucose linkage, while hesperidin contains rutinose with an α-L-rhamnopyranosyl-(1→6)-β-D-glucose linkage [6] [7] [9] [10].

This seemingly minor difference in glycosidic linkage position (1→2 versus 1→6) results in dramatically different taste properties. Neohesperidin exhibits bitter taste characteristics, while hesperidin is essentially tasteless [10]. The structural difference also affects solubility, stability, and biological activity profiles. Both compounds undergo similar alkaline degradation pathways but yield different degradation products: hesperidin produces isoferulic acid, while neohesperidin yields isovanillin and phloroacetophenone [6] [7].

Relationship to Hesperetin

Hesperetin (C16H14O6) serves as the aglycone component of neohesperidin [19] [20] [21]. The relationship between neohesperidin and hesperetin represents a classic glycoside-aglycone pair, where the sugar moiety (neohesperidose) is attached to the 7-hydroxyl position of hesperetin [5] [19] [7]. This glycosylation significantly alters the physicochemical properties, including solubility, stability, and bioavailability.

Enzymatic hydrolysis of neohesperidin using specific glycosidases can cleave the glycosidic bond to yield hesperetin and neohesperidose [9]. Conversely, the biosynthetic pathway involves glycosyltransferase-mediated attachment of sugar moieties to the hesperetin backbone [22]. The glycosylation pattern affects the compound's biological activities, with some studies showing that hesperetin exhibits higher antioxidant and antimicrobial activities compared to its glycosylated derivatives [23].

The metabolic relationship between neohesperidin and hesperetin is also significant, as gut microflora can convert neohesperidin to hesperetin through deglycosylation processes, potentially affecting the bioavailability and therapeutic effects of the parent compound [19] [24].

Table 1: Physical and Chemical Properties of Neohesperidin

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₃₄O₁₅ | [1] [2] [3] |

| Molecular Weight (g/mol) | 610.56-610.57 | [1] [3] [4] |

| CAS Number | 13241-33-3 | [5] [3] [4] |

| Melting Point (°C) | 237.0-244.0 (239-243) | [3] [4] [11] |

| Boiling Point (°C) | 933.7±65.0 (Predicted) | [3] [13] |

| Density (g/cm³) | 1.65±0.1 (Predicted) | [3] [13] |

| Water Solubility (mg/L at 20°C) | 3.98 (161.81 μg/mL) | [3] [13] [11] |

| LogP | -0.69 | [3] [13] |

| pKa | 7.14±0.40 (Predicted) | [3] [13] |

| Vapor Pressure (Pa at 20°C) | 0 | [3] [11] |

| Appearance | White to light yellow powder/crystal | [3] [4] [13] |

| Specific Rotation | -97° (C=1, Pyridine) | [4] |

| Storage Temperature (°C) | 2-8 (Refrigerated) | [4] [11] |

Table 2: Spectroscopic Properties of Neohesperidin

| Spectroscopic Method | Wavelength/Wavenumber/Chemical Shift | Notes/Applications | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | λmax = 284 nm (283 nm) | Maximum absorption for quantitative analysis | [12] [16] [17] |

| FTIR - Hydroxyl Groups (-OH) | 3510 cm⁻¹ and 3409 cm⁻¹ | Double peaks indicating hydroxyl groups | [12] |

| FTIR - C-H Stretching | 2923 cm⁻¹ (2928 cm⁻¹ in complex) | Cyclomethoxyl group vibration | [12] |

| FTIR - Carbonyl (C=O) | 1642 cm⁻¹ | C-ring carbonyl stretching | [12] |

| FTIR - Benzene Ring (C=C) | 1510 cm⁻¹ | Aromatic ring skeleton vibration | [12] |

| FTIR - C-O-C Stretching | 1027 cm⁻¹ | Glycosidic bond characterization | [12] |

| ¹H NMR - Sample Conditions | 5 mg in DMSO-d₆, ref: TMS | Sample preparation conditions | [18] |

| ¹H NMR - Spectrometer | Bruker Avance III - 500 MHz | High-resolution NMR analysis | [18] |

| ¹³C NMR - Available Data | Complete assignment available | Structural elucidation data | [18] |

Table 3: Stability and Thermal Properties of Neohesperidin

| Parameter | Value/Range | Method/Conditions | Reference |

|---|---|---|---|

| Thermal Decomposition Onset | 250°C | TG-DTG analysis | [12] |

| Thermal Stability Range | 0-250°C (no change) | Thermogravimetric analysis | [12] |

| Decomposition Temperature | 246.4°C at 1.011 hPa | DSC analysis | [11] |

| Storage Stability | Stable under dry conditions | Standard storage conditions | [4] [11] |

| pH Stability (optimal) | pH 4.50 | pH-dependent stability study | [15] |

| Light Sensitivity | Heat sensitive | General handling requirements | [4] [11] |

| Oxidation Resistance | Susceptible to oxidation | Chemical stability assessment | [11] |

| Activation Energy (Ea) | 45.8 kJ mol⁻¹ | Arrhenius relationship | [15] |

| t₉₀% at 20°C | 164 days | Accelerated stability testing | [15] |

| Heat Sensitivity | Avoid heat exposure | Manufacturer recommendations | [4] [11] |

Table 4: Structural Comparison of Neohesperidin with Related Compounds

| Compound | Sugar Moiety | Linkage Position | Molecular Formula | Stereochemistry | Reference | |

|---|---|---|---|---|---|---|

| Neohesperidin | Neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucose) | 7-O-position | C₂₈H₃₄O₁₅ | 2S-configuration | [5] [1] [6] [7] | |

| Hesperidin | Rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucose) | 7-O-position | C₂₈H₃₄O₁₅ | 2S-configuration | [9] [10] | |

| Hesperetin | None (aglycone) | Not applicable | C₁₆H₁₄O₆ | 2S-configuration | [19] [20] | |

| Neohesperidose | Disaccharide (1→2 linkage) | Not applicable | C₁₂H₂₂O₁₀ | α(1→2) linkage | [6] [7] [10] | |

| Rutinose | Disaccharide (1→6 linkage) | Not applicable | C₁₂H₂₂O₁₀ | α(1→6) linkage | [9] [10] |

Neohesperidin biosynthesis in citrus plants follows the flavonoid biosynthetic pathway, which is part of the larger phenylpropanoid metabolism [1] [2]. The pathway begins with the conversion of the amino acid phenylalanine through a series of enzymatic reactions that ultimately lead to the formation of flavanone glycosides [3].

The core biosynthetic pathway involves several key enzymes. Chalcone synthase and chalcone isomerase catalyze the initial steps to form naringenin, the fundamental flavanone backbone [4] [5]. Subsequently, flavanone 3-hydroxylase, cytochrome P450 enzymes, and various methyltransferases modify the basic structure [6] [7]. The critical step for neohesperidin formation involves glycosylation reactions where hesperetin 7-O-glucoside is converted to neohesperidin through the action of 1,2-rhamnosyltransferase [8] [9].

Enzymatic components of the pathway include multiple families of enzymes. The uridine diphosphate glycosyltransferase family, particularly members like UGT73B2, UGT89AK1, UGT73AC12, and UGT89D30, play crucial roles in flavonoid glycosylation [2]. Rhamnosyltransferases, specifically the Cm1,2RhaT enzyme from Citrus maxima, catalyze the transfer of rhamnose moieties to form the neohesperidoside sugar linkage that characterizes neohesperidin [8] [9].

Metabolic flux regulation within the pathway involves complex interactions between structural and regulatory genes. Early flavonoid biosynthesis genes such as chalcone synthase and chalcone isomerase contribute to naringenin production, while late biosynthesis genes including flavonol synthase participate in downstream modifications [7] [5]. The pathway exhibits tissue-specific expression patterns, with different enzymatic activities predominating in various plant organs [10] [11].

Genetic Regulation of Neohesperidin Production

The genetic regulation of neohesperidin biosynthesis involves transcription factor families that control the expression of structural genes. The AP2/ERF-ERF family and MYB family transcription factors play particularly important roles in regulating flavonoid biosynthesis [12] [4]. Specifically, two dehydration-responsive element binding proteins, CitERF32 and CitERF33, activate transcription by directly binding to CGCCGC motifs in promoter regions [4].

Regulatory complexes form between different transcription factor types to enhance activation efficiency. CitRAV1, a member of the RAV family related to ABI3/VP1, forms transcriptional complexes with CitERF33 that strongly enhance activation efficiency and flavonoid accumulation [4]. This DREB-RAV transcriptional complex represents a novel regulatory mechanism for flavonoid production control.

Gene expression patterns vary significantly during fruit development stages. The expression of 1,2-rhamnosyltransferase shows the highest levels during specific developmental phases, aligning with periods of maximum neohesperidin accumulation [7]. Conversely, the expression of genes encoding flavonoid 7-O-diglucosyltransferases shows opposite patterns to chalcone synthase and chalcone isomerase during fruit development [8].

Molecular mechanisms underlying regulation involve both positive and negative control elements. MYB and basic helix-loop-helix transcription factors interact to regulate flavonoid biosynthesis through complex regulatory networks [7]. Weighted gene co-expression network analysis has identified specific modules associated with hesperidin accumulation, indicating the coordinated regulatory roles of multiple transcription factors [7].

Environmental Factors Affecting Biosynthesis

Temperature effects significantly influence neohesperidin biosynthesis in citrus plants. Studies demonstrate that temperature fluctuations in different citrus-producing regions correlate with variations in flavonoid content [13]. Western citrus production areas with stronger temperature fluctuations typically show lower total antioxidant content, including flavonoids, compared to eastern regions with more stable temperatures [13].

pH conditions affect flavonoid accumulation patterns in citrus tissues. Research indicates that flavonoid content reaches optimal levels at weakly acidic conditions around pH 6 [13]. At pH values of 2, flavonoid synthesis is significantly impaired, while other pH conditions between 3 and 8 show varying but generally positive effects on flavonoid accumulation [13].

Light exposure influences flavonoid biosynthesis through its effects on key enzymatic activities. Light intensity variations from 310 to 790 μmol⁻²ms⁻¹ affect total flavonoid content, with decomposition effects becoming more pronounced at higher intensities [13]. However, enhanced light exposure can also stimulate phenylalanine ammonia lyase activity, a key enzyme in the flavonoid synthesis pathway [13].

Moisture and water availability impact flavonoid concentration and stability in citrus fruits. Subcritical water extraction studies show that extraction yields of flavonoids, including neohesperidin-related compounds, increase with temperature from 145°C to 165°C due to changes in water dielectric constants [14]. Water content and storage conditions significantly affect the stability and extractability of flavonoid compounds [14].

Stress responses involving abiotic factors trigger flavonoid biosynthesis as protective mechanisms. Citrus plants biosynthesize flavonoid compounds in response to various abiotic stresses, with neohesperidin accumulation serving as part of the plant's defense strategy [15] [16]. Environmental stresses such as drought, temperature extremes, and oxidative conditions can modulate the expression of flavonoid biosynthetic genes and alter metabolite profiles [15].

Quantitative Distribution in Different Citrus Species

Concentration in Citrus reticulata cv. Suavissima

Citrus reticulata cv. Suavissima represents a significant source of neohesperidin among citrus varieties. Extraction and purification studies from the albedo of this cultivar demonstrate substantial neohesperidin content [17] [18]. Initial crude extracts contain approximately 4.92% neohesperidin, which can be concentrated through macroporous resin column chromatography to 58.22% purity with a recovery rate of 68.97% [17].

High-speed counter-current chromatography purification of resin-refined samples achieves remarkable purity levels. From 60 mg of resin-refined sample, 23.6 mg of neohesperidin with 97.47% purity can be obtained in a single run, representing a recovery rate of 65.85% in the final purification step [17]. This demonstrates the albedo as a concentrated source of this valuable flavonoid.

Tissue-specific distribution within Citrus reticulata cv. Suavissima shows preferential accumulation in specific fruit components. The albedo, or white inner peel layer, contains the highest concentrations of neohesperidin compared to other fruit tissues [17]. This tissue specificity makes targeted extraction from citrus processing waste particularly efficient for neohesperidin recovery.

Presence in Bitter Orange (Citrus aurantium)

Bitter orange represents the primary natural source of neohesperidin among citrus species. Commercial bitter orange extracts typically contain 10-20% neohesperidin content, making this species the most economically viable source for industrial extraction [19]. The compound accumulates to significant levels only in these inedible bitter citrus species, distinguishing them from sweet orange varieties [20] [21].

Developmental patterns in Citrus aurantium show distinct accumulation profiles across different plant organs. Leaves exhibit the highest neohesperidin to naringin ratios, varying between 8.83 and 5.18, followed by flower buds with ratios of 3.15-1.85, and fruits showing ratios of 2.23-1.02 [10] [11]. This organ-specific distribution suggests different enzymatic activities in their respective biosynthetic pathways.

Temporal accumulation during fruit development follows specific patterns. Neohesperidin levels reach maximum concentrations during the logarithmic phase of growth, then gradually decrease as organs reach maximum development [10] [11]. However, this decrease represents dilution due to cell growth rather than absolute content reduction, as total neohesperidin content per organ continues to increase throughout development [10].

Callus culture studies demonstrate that bitter orange tissue cultures maintain their capacity for neohesperidin production. Both neohesperidin and naringin accumulate as major flavonoids in callus cultures, with neohesperidin levels consistently higher than naringin levels, mirroring the pattern observed in immature fruits [22]. High concentrations of both compounds are found in young tissues such as immature fruits and the outer zones of callus cultures [22].

Other Citrus Sources

Sweet oranges and related species show markedly different neohesperidin distribution patterns compared to bitter oranges. Citrus sinensis varieties contain trace amounts or are completely devoid of neohesperidin, instead accumulating hesperidin as their predominant flavanone glycoside [23] [24]. This fundamental difference in glycoside patterns serves as a taxonomic marker distinguishing sweet from bitter citrus varieties.

Tangelos and hybrid varieties exhibit intermediate neohesperidin content profiles. These citrus hybrids contain approximately 14 mg aglycone equivalents per 100g edible fruit, representing the second-highest total flavanone content among citrus varieties after sour oranges [23]. Tangelos display neohesperidin as their predominant flavonoid, followed by naringin, hesperidin, and narirutin in descending order of concentration [23].

Grapefruit and pomelo varieties contain relatively low levels of neohesperidin. Citrus paradisi shows limited neohesperidin accumulation, while Citrus maxima varieties typically contain only trace amounts [23] [25]. Some Citrus maxima accessions, particularly 'Wanbeiyu' and 'Liangpinyu', show functional expression of related diglucosyltransferase genes, though these do not correlate directly with neohesperidin accumulation [8].

Regional and cultivar variations affect neohesperidin content within the same species. Studies of Cuban-grown Citrus reticulata cv. Galleta show that immature fruits contain higher relative neohesperidin content compared to mature fruits, though specific quantitative data varies between growing seasons and environmental conditions [26]. Geographic location and cultivation practices influence the absolute concentrations achieved in different citrus varieties [26].

Microbial Fermentation for Neohesperidin Production

Engineered Escherichia coli Strains

Recombinant pathway construction in Escherichia coli has achieved the highest reported microbial production titers for neohesperidin biosynthesis. The engineered system incorporates three key enzymes: glycosyltransferase UGT73B2 from Arabidopsis thaliana, rhamnose synthase VvRHM-NRS from Vitis vinifera, and rhamnose transferase Cm1,2RhaT from Citrus maxima [27] [28]. This multi-enzyme system successfully reconstructs the complete neohesperidin biosynthetic pathway in a heterologous host.

Production optimization through module engineering and UDP-glucose pathway enhancement has yielded remarkable results. The optimized engineered strain produces 4.64 g/L neohesperidin in 5-liter bioreactor fermentations, representing the highest titer reported to date for microbial neohesperidin biosynthesis [27] [28]. The molar conversion rate from the substrate hesperetin reaches 45.8%, demonstrating efficient biotransformation of the precursor compound.

Protein engineering approaches have further enhanced enzyme performance within the microbial system. Through structure-based semirational design and error-prone PCR techniques, researchers developed the 49A/50ACm1,2RhaT mutant, which shows a 136-fold increase in catalytic efficiency toward hesperetin 7-O-glucoside compared to the wild-type enzyme [9]. Molecular dynamics simulations and quantum mechanics/molecular mechanics computations suggest that enhanced activity results from optimal substrate pocket formation and reduced reaction energy requirements.

Substrate specificity studies reveal the broad catalytic capabilities of the engineered Cm1,2RhaT enzyme. Beyond its activity on flavanones and flavones' 7-O-glucose substrates, the enzyme can expedite rhamnose transfer from UDP-rhamnose to the C-2 hydroxyl groups in chalcones and isoflavones' 7-O-glucose [9]. This expanded substrate range provides opportunities for synthesizing diverse flavonoid glycosides using the same enzymatic platform.

Metabolic Engineering Strategies

Pathway modularization represents a key strategy for optimizing neohesperidin production in microbial systems. The biosynthetic pathway is divided into distinct modules including UDP-glucose synthesis, glycosylation, and rhamnosyl transfer, allowing for independent optimization of each component [27] [28]. This modular approach enables fine-tuning of metabolic flux through specific pathway segments to maximize overall productivity.

Cofactor and precursor optimization enhances the efficiency of neohesperidin biosynthesis. Strengthening the UDP-glucose synthetic pathway provides essential sugar donors for the glycosylation reactions [27] [28]. Similarly, ensuring adequate supplies of UDP-rhamnose through enhanced rhamnose synthesis pathways supports the final rhamnosylation step that distinguishes neohesperidin from other flavonoid glycosides.

Alternative production strategies explore different microbial platforms and pathway designs. Yeast-mediated systems have been developed for producing neohesperidin dihydrochalcone through novel hydrogenation approaches, achieving over 83% yields [29] [30]. These systems combine biohydrogenation with whole-cell hydrolysis to create one-pot two-step biosynthetic processes for producing sweetener compounds from citrus processing wastes.

Enzyme expression optimization involves various strategies to enhance protein production and activity. N-terminal modifications, such as SUMO tag fusions and signal peptide truncations, can significantly improve enzyme expression levels and catalytic performance [31]. Co-expression of supporting enzymes and metabolic pathway components ensures balanced flux through the entire biosynthetic network.

Biosynthetic Yield Optimization

Fermentation process optimization focuses on maximizing cell density and product formation rates in bioreactor systems. The highest-producing Escherichia coli strains achieve neohesperidin concentrations of 4.64 g/L through careful control of cultivation parameters including temperature, pH, dissolved oxygen, and nutrient feeding strategies [27] [28]. Scale-up from laboratory to pilot-scale bioreactors maintains these high production levels while ensuring process robustness.

Metabolic burden management addresses the challenges of expressing multiple heterologous enzymes simultaneously. Balancing protein expression levels prevents metabolic stress while maintaining high pathway flux [27]. Dynamic regulation strategies can modulate enzyme expression throughout the fermentation process to optimize resource allocation between growth and product formation phases.

Product recovery and downstream processing optimize the extraction and purification of neohesperidin from microbial cultures. Unlike plant extraction methods that require extensive organic solvent usage, microbial fermentation enables more environmentally friendly recovery processes [27] [28]. The extracellular secretion of products can further simplify downstream processing and reduce purification costs.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Dates

2: Wu H, Liu Y, Chen X, Zhu D, Ma J, Yan Y, Si M, Li X, Sun C, Yang B, He Q, Chen K. Neohesperidin Exerts Lipid-Regulating Effects in vitro and in vivo via Fibroblast Growth Factor 21 and AMP-Activated Protein Kinase/Sirtuin Type 1/Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1α Signaling Axis. Pharmacology. 2017;100(3-4):115-126. doi: 10.1159/000452492. Epub 2017 May 30. PubMed PMID: 28554169.

3: Tan Z, Cheng J, Liu Q, Zhou L, Kenny J, Wang T, Lin X, Yuan J, Quinn JMW, Tickner J, Hong G, Qin A, Zhao J, Xu J. Neohesperidin suppresses osteoclast differentiation, bone resorption and ovariectomised-induced osteoporosis in mice. Mol Cell Endocrinol. 2017 Jan 5;439:369-378. doi: 10.1016/j.mce.2016.09.026. Epub 2016 Sep 21. PubMed PMID: 27664516.

4: Xia X, Fu J, Song X, Shi Q, Su C, Song E, Song Y. Neohesperidin dihydrochalcone down-regulates MyD88-dependent and -independent signaling by inhibiting endotoxin-induced trafficking of TLR4 to lipid rafts. Free Radic Biol Med. 2015 Dec;89:522-32. doi: 10.1016/j.freeradbiomed.2015.08.023. Epub 2015 Oct 8. PubMed PMID: 26453923.

5: Shi Q, Song X, Fu J, Su C, Xia X, Song E, Song Y. Artificial sweetener neohesperidin dihydrochalcone showed antioxidative, anti-inflammatory and anti-apoptosis effects against paraquat-induced liver injury in mice. Int Immunopharmacol. 2015 Dec;29(2):722-729. doi: 10.1016/j.intimp.2015.09.003. Epub 2015 Sep 9. PubMed PMID: 26362205.

6: Su C, Xia X, Shi Q, Song X, Fu J, Xiao C, Chen H, Lu B, Sun Z, Wu S, Yang S, Li X, Ye X, Song E, Song Y. Neohesperidin Dihydrochalcone versus CCl₄-Induced Hepatic Injury through Different Mechanisms: The Implication of Free Radical Scavenging and Nrf2 Activation. J Agric Food Chem. 2015 Jun 10;63(22):5468-75. doi: 10.1021/acs.jafc.5b01750. Epub 2015 May 28. PubMed PMID: 25978654.

7: Ho SL, Poon CY, Lin C, Yan T, Kwong DW, Yung KK, Wong MS, Bian Z, Li HW. Inhibition of β-amyloid Aggregation By Albiflorin, Aloeemodin And Neohesperidin And Their Neuroprotective Effect On Primary Hippocampal Cells Against β-amyloid Induced Toxicity. Curr Alzheimer Res. 2015;12(5):424-33. PubMed PMID: 25938872.

8: Kashani-Amin E, Ebrahim-Habibi A, Larijani B, Moosavi-Movahedi AA. Effect of neohesperidin dihydrochalcone on the activity and stability of alpha-amylase: a comparative study on bacterial, fungal, and mammalian enzymes. J Mol Recognit. 2015 Oct;28(10):605-13. doi: 10.1002/jmr.2473. Epub 2015 Mar 25. PubMed PMID: 25808616.

9: Jia S, Hu Y, Zhang W, Zhao X, Chen Y, Sun C, Li X, Chen K. Hypoglycemic and hypolipidemic effects of neohesperidin derived from Citrus aurantium L. in diabetic KK-A(y) mice. Food Funct. 2015 Mar;6(3):878-86. doi: 10.1039/c4fo00993b. PubMed PMID: 25620042.

10: Gong N, Zhang B, Yang D, Gao Z, Du G, Lu Y. Development of new reference material neohesperidin for quality control of dietary supplements. J Sci Food Agric. 2015 Jul;95(9):1885-91. doi: 10.1002/jsfa.6893. Epub 2014 Oct 6. PubMed PMID: 25170574.

11: Hamdan DI, Mahmoud MF, Wink M, El-Shazly AM. Effect of hesperidin and neohesperidin from bittersweet orange (Citrus aurantium var. bigaradia) peel on indomethacin-induced peptic ulcers in rats. Environ Toxicol Pharmacol. 2014 May;37(3):907-15. doi: 10.1016/j.etap.2014.03.006. Epub 2014 Mar 15. PubMed PMID: 24691249.

12: Hu L, Li L, Xu D, Xia X, Pi R, Xu D, Wang W, Du H, Song E, Song Y. Protective effects of neohesperidin dihydrochalcone against carbon tetrachloride-induced oxidative damage in vivo and in vitro. Chem Biol Interact. 2014 Apr 25;213:51-9. doi: 10.1016/j.cbi.2014.02.003. Epub 2014 Feb 14. PubMed PMID: 24530446.

13: Wang X, Pan Y, Jianshe M, Shi S, Zheng X, Xiang Z. Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, bioavailability and tissue distribution of neohesperidin dihydrochalcone in rats. Xenobiotica. 2014 Jun;44(6):555-61. doi: 10.3109/00498254.2013.861950. Epub 2013 Nov 25. PubMed PMID: 24274324.

14: Wang JJ, Cui P. Neohesperidin attenuates cerebral ischemia-reperfusion injury via inhibiting the apoptotic pathway and activating the Akt/Nrf2/HO-1 pathway. J Asian Nat Prod Res. 2013 Sep;15(9):1023-37. doi: 10.1080/10286020.2013.827176. Epub 2013 Aug 16. PubMed PMID: 23952707.

15: Kashani-Amin E, Larijani B, Ebrahim-Habibi A. Neohesperidin dihydrochalcone: presentation of a small molecule activator of mammalian alpha-amylase as an allosteric effector. FEBS Lett. 2013 Mar 18;587(6):652-8. doi: 10.1016/j.febslet.2013.01.022. Epub 2013 Feb 1. PubMed PMID: 23376024.

16: Xu F, Zang J, Chen D, Zhang T, Zhan H, Lu M, Zhuge H. Neohesperidin induces cellular apoptosis in human breast adenocarcinoma MDA-MB-231 cells via activating the Bcl-2/Bax-mediated signaling pathway. Nat Prod Commun. 2012 Nov;7(11):1475-8. PubMed PMID: 23285810.

17: Zhang J, Sun C, Yan Y, Chen Q, Luo F, Zhu X, Li X, Chen K. Purification of naringin and neohesperidin from Huyou (Citrus changshanensis) fruit and their effects on glucose consumption in human HepG2 cells. Food Chem. 2012 Dec 1;135(3):1471-8. doi: 10.1016/j.foodchem.2012.06.004. Epub 2012 Jun 13. PubMed PMID: 22953882.

18: Zhang J, Zhu X, Luo F, Sun C, Huang J, Li X, Chen K. Separation and purification of neohesperidin from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography. J Sep Sci. 2012 Jan;35(1):128-36. doi: 10.1002/jssc.201100695. Epub 2011 Nov 21. PubMed PMID: 22102373.

19: Tong L, Zhou D, Gao J, Zhu Y, Sun H, Bi K. Simultaneous determination of naringin, hesperidin, neohesperidin, naringenin and hesperetin of Fractus aurantii extract in rat plasma by liquid chromatography tandem mass spectrometry. J Pharm Biomed Anal. 2012 Jan 25;58:58-64. doi: 10.1016/j.jpba.2011.05.001. Epub 2011 May 11. PubMed PMID: 22018980.

20: Lee JH, Lee SH, Kim YS, Jeong CS. Protective effects of neohesperidin and poncirin isolated from the fruits of Poncirus trifoliata on potential gastric disease. Phytother Res. 2009 Dec;23(12):1748-53. doi: 10.1002/ptr.2840. PubMed PMID: 19367677.